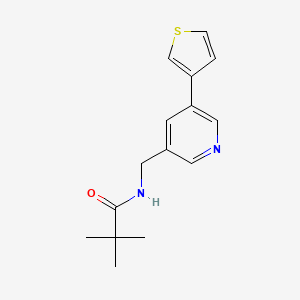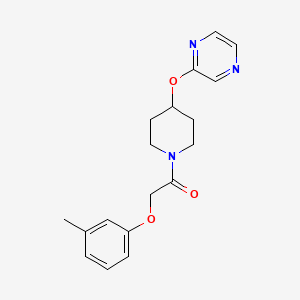
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as PZP, has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Applications De Recherche Scientifique
Interaction with Cellular Pathways
Research on compounds structurally related to 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has shown potential in modulating cellular pathways. These interactions are critical in understanding the compound's utility in scientific studies aimed at uncovering novel therapeutic targets. For instance, compounds with similar structural frameworks have been investigated for their role in influencing serotonin receptors, which are vital in various neurological processes. Such studies shed light on the broader applicability of these compounds in neuroscientific research and their potential in contributing to the development of treatments for neurological disorders (Lowy & Meltzer, 1988).
Oxidative Stress and Inflammation
Another area of interest is the compound's potential involvement in oxidative stress and inflammation pathways. Given the pivotal role of oxidative stress in the pathogenesis of chronic diseases, research into compounds that can modulate these processes is of paramount importance. Studies have highlighted the elevation of biomarkers like ethane in conditions associated with oxidative stress, such as chronic obstructive pulmonary disease and asthma, suggesting that related compounds could serve as indicators or modulators of oxidative stress in various pathologies (Paredi et al., 2000).
Enhancing Bioavailability of Nutrients
The scientific exploration of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone also extends to its potential role in enhancing the bioavailability of nutrients. For example, the bioavailability enhancing properties of compounds like piperine, derived from black pepper, have been studied for their ability to improve the absorption of iron, a critical micronutrient. Such research opens avenues for the use of structurally similar compounds in improving nutrient uptake, thereby contributing to sports science and nutrition (Fernández-Lázaro et al., 2020).
Implications for Tuberculosis Treatment
In the context of infectious diseases, compounds like pyrazinamide, which share functional groups with 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, have been pivotal in tuberculosis treatment. Understanding the pharmacokinetics and metabolism of such compounds in coinfected patients highlights the importance of individualized dosing and the potential for these compounds to contribute to more effective treatment regimens (Sundell et al., 2021).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-3-2-4-16(11-14)23-13-18(22)21-9-5-15(6-10-21)24-17-12-19-7-8-20-17/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXQWNZKLZSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2364035.png)
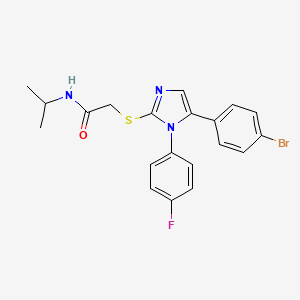
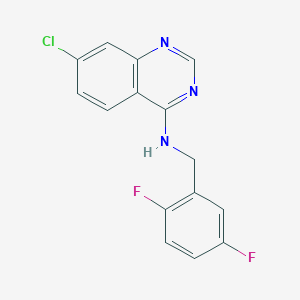
![(Z)-methyl 2-(6-methoxy-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364038.png)
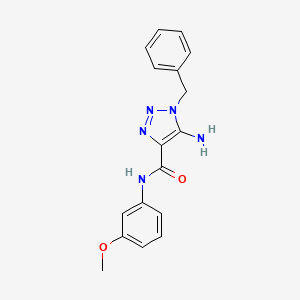
![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
